1,2-Dibromo-3,5-dichlorobenzene

Organic Synthesis Materials Science Quality Control

1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5) is the only valid isomer for applications requiring the 1,2,3,5-tetrahalogenation pattern. Its unique arrangement of Br and Cl substituents enables programmed, chemoselective cross-coupling—bromines react preferentially under Pd catalysis, allowing sequential introduction of molecular complexity. Ideal for building functionalized aromatic cores in medicinal chemistry, ligand synthesis, and homogeneous catalysis. Substituting with other dibromodichlorobenzene isomers compromises regioselectivity and product identity. Available in research quantities with batch-specific QC (COA).

Molecular Formula C6H2Br2Cl2
Molecular Weight 304.79 g/mol
CAS No. 81067-40-5
Cat. No. B3033092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,5-dichlorobenzene
CAS81067-40-5
Molecular FormulaC6H2Br2Cl2
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Br)Cl
InChIInChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
InChIKeyCDWVWUFIFRXKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5) Procurement: A Defined Polyhalogenated Aromatic Building Block


1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5) is a tetrahalogenated benzene derivative (C₆H₂Br₂Cl₂, MW: 304.79 g/mol) . Its substitution pattern—bromines at the 1,2-positions and chlorines at the 3,5-positions—defines it as a distinct positional isomer within the class of dibromodichlorobenzenes . This specific arrangement of halogens is not interchangeable with other isomers, as it dictates the compound's unique physicochemical profile and its role as a specific building block or synthetic intermediate .

Why Substituting 1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5) with Other Dibromodichlorobenzenes Fails in Regioselective Chemistry


Substituting 1,2-dibromo-3,5-dichlorobenzene with a different positional isomer, such as 1,2-dibromo-4,5-dichlorobenzene (CAS 73557-66-1), is not scientifically valid for applications where the precise spatial arrangement of halogens dictates reactivity . The specific 1,2,3,5-pattern creates a unique electronic and steric environment that influences the regioselectivity and rate of subsequent chemical transformations, particularly in cross-coupling reactions [1]. A direct search for peer-reviewed, quantitative, head-to-head comparisons of this specific isomer against close analogs did not yield any published data. Therefore, procurement of the precise isomer is mandated by the chemical design of the target synthetic pathway, as any deviation in substitution pattern will produce a different set of intermediates and final products.

Quantitative Comparative Evidence for 1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5)


High Purity Specification from a Specialized Manufacturer

1,2-Dibromo-3,5-dichlorobenzene is offered by a specialized manufacturer with a verified purity of >97%, ensuring suitability for demanding research applications . This specification provides a verifiable quality baseline. No direct comparative purity data for the same isomer from different vendors was located in public sources; this is a vendor specification.

Organic Synthesis Materials Science Quality Control

Class-Level Utility in Cross-Coupling Reactions

As a non-symmetric dibromobenzene derivative, this compound falls into a class of molecules investigated for regioselective Suzuki-Miyaura coupling reactions [1]. The presence of two distinct halogen types (Br and Cl) and the non-symmetric substitution pattern offers the potential for chemoselective and regioselective bond formations. No direct data comparing the yield or selectivity of 1,2-dibromo-3,5-dichlorobenzene to other isomers in a specific coupling reaction was found.

Organic Synthesis Methodology Cross-Coupling

Melting Point as a Purity and Identity Indicator

The reported melting point range of 80-82 °C serves as a key physical property for confirming the identity and assessing the purity of received material . A narrow melting range is indicative of a pure compound.

Analytical Chemistry Quality Control Physical Properties

Optimal Research and Development Use Cases for 1,2-Dibromo-3,5-dichlorobenzene (CAS 81067-40-5)


Scaffold for Sequential Functionalization in Complex Molecule Synthesis

The specific 1,2,3,5-tetrahalogenation pattern makes this compound an ideal scaffold for the sequential introduction of molecular complexity. The different reactivities of aryl bromides versus aryl chlorides under various catalytic conditions (e.g., Pd-catalyzed cross-coupling) allow for a programmed, iterative approach to building functionalized aromatic cores, a key strategy in medicinal and materials chemistry [1].

Internal Standard or Tracer in Analytical Method Development

Given its high degree of halogenation, 1,2-dibromo-3,5-dichlorobenzene is a heavy, non-polar molecule amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Its unique mass spectral fingerprint (derived from the Br₂Cl₂ isotopic pattern) and defined melting point (80-82 °C) make it a potential candidate for use as an internal standard or a test probe in developing and validating analytical methods for halogenated environmental contaminants .

Precursor for Polyhalogenated Ligands in Catalysis

The halogen-rich structure of this compound positions it as a direct precursor for synthesizing specialized ligands. The sequential, chemoselective cross-coupling of the bromine atoms can be exploited to install phosphine or other donor groups, creating unique steric and electronic environments around a metal center for potential applications in homogeneous catalysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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